(3S)-3-amino-3-cyclopropyl-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a chiral amide compound with a cyclopropyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide typically involves the following steps:
Amidation: The formation of the amide bond is usually carried out by reacting the appropriate amine with an acyl chloride or anhydride under basic conditions.
Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases are employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amidation reactions, followed by efficient chiral resolution processes to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary amines (reduction), and various substituted cyclopropyl derivatives (substitution).
Scientific Research Applications
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-cyclopropyl-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The cyclopropyl group can enhance binding affinity and selectivity, while the amide bond provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-cyclopropylpropanamide: Lacks the N-methyl group, which may affect its binding properties and stability.
(3S)-3-amino-3-cyclopropyl-N-ethylpropanamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
(3S)-3-amino-3-cyclopropyl-N-isopropylpropanamide: The isopropyl group may provide different steric and electronic effects compared to the methyl group.
Uniqueness
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is unique due to its specific combination of a cyclopropyl group and an N-methyl amide, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2703748-79-0 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.